molecular formula C11H18FNO4 B13508830 ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoate

ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoate

Katalognummer: B13508830
Molekulargewicht: 247.26 g/mol
InChI-Schlüssel: GNJNXPKOEFOWLW-SOFGYWHQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoate is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a fluorinated butenoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoate can undergo various chemical reactions, including:

    Hydrolysis: The ester and Boc protecting group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction: The double bond in the butenoate moiety can be reduced to yield the corresponding saturated ester.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

    Reduction: Hydrogenation using a palladium catalyst or reduction with lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Hydrolysis: Yields the corresponding carboxylic acid and amine.

    Substitution: Yields substituted derivatives depending on the nucleophile used.

    Reduction: Yields the corresponding saturated ester.

Wissenschaftliche Forschungsanwendungen

Ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoate depends on its specific application. In general, the compound can act as a substrate or intermediate in various chemical reactions. The Boc protecting group can be selectively removed under acidic conditions, revealing the amine functionality for further reactions. The fluorine atom can participate in nucleophilic substitution reactions, and the ester moiety can undergo hydrolysis or transesterification .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl (2E)-4-amino-2-fluorobut-2-enoate: Lacks the Boc protecting group.

    Ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-but-2-enoate: Lacks the fluorine atom.

    Ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-2-chlorobut-2-enoate: Contains a chlorine atom instead of fluorine.

Uniqueness

Ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoate is unique due to the presence of both the Boc protecting group and the fluorine atom. This combination imparts distinct reactivity and stability, making it valuable in synthetic chemistry and potential pharmaceutical applications .

Eigenschaften

Molekularformel

C11H18FNO4

Molekulargewicht

247.26 g/mol

IUPAC-Name

ethyl (E)-2-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enoate

InChI

InChI=1S/C11H18FNO4/c1-5-16-9(14)8(12)6-7-13-10(15)17-11(2,3)4/h6H,5,7H2,1-4H3,(H,13,15)/b8-6+

InChI-Schlüssel

GNJNXPKOEFOWLW-SOFGYWHQSA-N

Isomerische SMILES

CCOC(=O)/C(=C\CNC(=O)OC(C)(C)C)/F

Kanonische SMILES

CCOC(=O)C(=CCNC(=O)OC(C)(C)C)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.